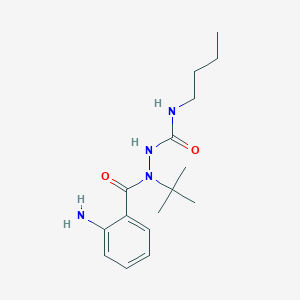

2-(2-aminobenzoyl)-N-butyl-2-(tert-butyl)-1-hydrazinecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 2-(2-aminobenzoyl)-N-butyl-2-(tert-butyl)-1-hydrazinecarboxamide is not directly mentioned in the provided papers. However, the papers do discuss related chemical reactions and compounds that could provide insight into the synthesis and properties of similar structures. For instance, the intramolecular amination of 1-aryl-2-(2-nitrobenzylidene)hydrazines to form 1-aryl-1H-indazole derivatives is described, which involves the use of potassium tert-butoxide in DMF at high temperatures . Additionally, the synthesis of a fluorinated diamine monomer through nucleophilic substitution and catalytic reduction is detailed, which could be relevant to the synthesis of other aromatic compounds with tert-butyl groups .

Synthesis Analysis

The synthesis of related compounds involves intramolecular amination reactions and nucleophilic substitution followed by catalytic reduction. The intramolecular amination is promoted by potassium tert-butoxide in DMF, which could potentially be applied to the synthesis of the compound if it involves a similar hydrazine structure . The synthesis of the fluorinated diamine monomer provides an example of how tert-butyl groups can be incorporated into aromatic compounds, which might be applicable to the tert-butyl group in the compound of interest .

Molecular Structure Analysis

While the molecular structure of 2-(2-aminobenzoyl)-N-butyl-2-(tert-butyl)-1-hydrazinecarboxamide is not analyzed in the provided papers, the structures of related compounds such as 1-aryl-1H-indazoles and fluorinated polyimides are discussed. These structures involve aromatic rings and substituents that could influence the physical and chemical properties of the compounds, such as solubility, tensile strength, and thermal stability .

Chemical Reactions Analysis

The chemical reactions described in the papers include intramolecular amination and nucleophilic substitution reactions. These reactions are key in constructing complex aromatic compounds and could be relevant to understanding the reactivity of the compound . The absence of significant electron-withdrawing substituents is noted to be important for the displacement of the nitro group in the amination reaction .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds, such as solubility, tensile strength, thermal stability, dielectric constants, and moisture absorption, are discussed. For example, the fluorinated polyimides synthesized from the fluorinated diamine monomer exhibit high tensile strength, thermal stability, and low dielectric constants . These properties are crucial for the application of materials in various industries and could provide a basis for predicting the properties of 2-(2-aminobenzoyl)-N-butyl-2-(tert-butyl)-1-hydrazinecarboxamide.

Applications De Recherche Scientifique

Synthesis and Chemical Properties

Multigram Synthesis of Fluoroalkyl-Substituted Pyrazole-4-carboxylic Acids

A study by Iminov et al. (2015) involved the acylation of tert-butyl 3-(methylamino)but-2-enoate with fluorinated acetic acid anhydrides, leading to the synthesis of fluorinated pyrazole-4-carboxylic acids on a multigram scale. This process is relevant for creating compounds similar in structure to 2-(2-aminobenzoyl)-N-butyl-2-(tert-butyl)-1-hydrazinecarboxamide (Iminov et al., 2015).

Synthesis of Aminopterin and Methotrexate Analogs

Rosowsky et al. (1991) developed 2-desamino and 2-desamino-2-methyl analogs of aminopterin and methotrexate, starting from 2-amino-5-(chloromethyl)pyrazine-3-carbonitrile, which is structurally related to the compound (Rosowsky et al., 1991).

Insecticidal Evaluation of Novel N-Oxalyl Derivatives

Mao et al. (2004) synthesized N-oxalyl derivatives with structures related to the compound of interest, showing larvicidal activities in certain applications (Mao et al., 2004).

Biological and Medicinal Research

Synthesis and Properties of Novel Aromatic Polyhydrazides

Hsiao et al. (1999) synthesized polyhydrazides from compounds similar to 2-(2-aminobenzoyl)-N-butyl-2-(tert-butyl)-1-hydrazinecarboxamide, exploring their solubility and thermal properties for potential applications in medical and biological fields (Hsiao et al., 1999).

C-Demethylation in Chemical Synthesis

Sennappan et al. (2020) explored the chemical transformation of similar compounds, demonstrating applications in DNA binding studies and anticancer activity, which can be relevant for compounds with a similar structure (Sennappan et al., 2020).

Heteroditopic p-tert-Butyl Thiacalix[4]arenes

Yushkova et al. (2012) synthesized compounds with functional groups similar to the compound , examining their potential in forming supramolecular self-assembles, which can have implications in various scientific fields (Yushkova et al., 2012).

Material Science and Chemistry

Synthesis of 1,2,3-Benzotriazine-4-(3H)-ones

Yan et al. (2016) conducted a study involving the annulation of 2-aminobenzamides, related to the compound in focus, for the synthesis of benzotriazine derivatives, indicating potential applications in material science (Yan et al., 2016).

Synthesis and Insecticidal Activity of N-tert-butyl-N,N'-diacylhydrazines

Wang et al. (2011) synthesized derivatives of N-tert-butyl-N,N'-diacylhydrazines, showcasing their potential as environmentally benign pest regulators, a field relevant to the structure (Wang et al., 2011).

Propriétés

IUPAC Name |

1-[(2-aminobenzoyl)-tert-butylamino]-3-butylurea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26N4O2/c1-5-6-11-18-15(22)19-20(16(2,3)4)14(21)12-9-7-8-10-13(12)17/h7-10H,5-6,11,17H2,1-4H3,(H2,18,19,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRUNWKVHGUJYQN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)NN(C(=O)C1=CC=CC=C1N)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.40 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-aminobenzoyl)-N-butyl-2-(tert-butyl)-1-hydrazinecarboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4H-chromeno[4,3-d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide](/img/structure/B3005113.png)

![5-[(4-Fluorophenyl)methylsulfanyl]-1,3-dimethyl-7-(2-methylpropyl)pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B3005117.png)

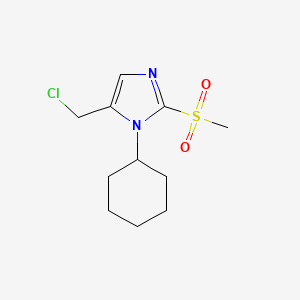

![3-[(4-Methyl-1,3-thiazol-2-yl)oxy]-1-azabicyclo[2.2.2]octane](/img/structure/B3005120.png)

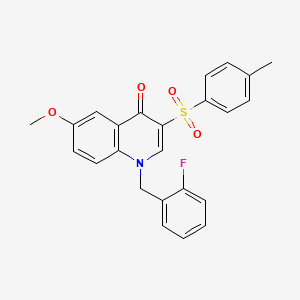

![N-(2,4-dimethylphenyl)-2-[3-(4-methoxyphenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]acetamide](/img/structure/B3005122.png)

![1-(2-fluorophenyl)-N-(pentan-3-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B3005123.png)

![(5E)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-3-(4-hydroxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B3005124.png)

![6-(2,3-Dimethylphenyl)-4-methyl-2-(2-phenylethyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B3005125.png)

![3-(1H-benzo[d]imidazol-2-yl)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide](/img/structure/B3005127.png)

![Methyl 2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]propanoate](/img/structure/B3005135.png)